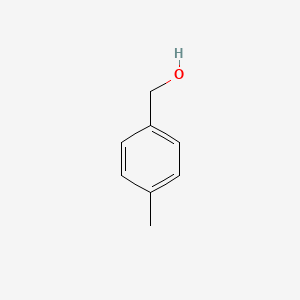

4-Methylbenzyl alcohol

Description

Significance as an Aromatic Alcohol in Academic Inquiry

As an aromatic alcohol, 4-methylbenzyl alcohol is a subject of academic interest due to its reactivity and potential for conversion into other valuable compounds. biosynth.com Its structure, containing both a hydroxyl group and an aromatic ring, allows for a variety of chemical transformations. zhishangchem.com Researchers in organic chemistry study its reactions, such as oxidation to form 4-methylbenzaldehyde (B123495) and its corresponding benzoic acid derivative, which are important intermediates in their own right. zhishangchem.combookpi.org The compound's reactivity profile, including its reactions with acids, acid chlorides, acid anhydrides, and oxidizing agents, makes it a valuable subject for investigating reaction mechanisms and developing new synthetic methodologies. chemicalbook.com

Multidisciplinary Relevance in Chemical Sciences

The applications of this compound extend across several disciplines within the chemical sciences, highlighting its versatility and importance.

Role in Organic Synthesis as an Essential Building Block

This compound serves as a fundamental building block in organic synthesis. chemimpex.com Its hydroxyl group can be readily converted to other functional groups, and the aromatic ring can undergo various substitution reactions. This dual reactivity allows for the construction of more complex molecules. zhishangchem.com For instance, it is used as a starting material for the synthesis of other alcohols and can be employed in esterification and alkylation processes. chemimpex.comsigmaaldrich.com The compound's utility as a reagent in laboratory settings aids researchers in the creation of novel compounds and the exploration of their properties. chemimpex.com

Intermediacy in Pharmaceutical Research and Active Pharmaceutical Ingredient Synthesis

In the pharmaceutical industry, this compound is a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs). innospk.commoneidechem.com One of its most notable applications is in the production of Lidocaine hydrochloride, a widely used local anesthetic. innospk.comzhishangchem.com Its role extends to the synthesis of other pharmaceutical intermediates, where it is utilized to modify the structure of drug molecules. zhishangchem.com The compound's properties are valued for their ability to contribute to the efficacy and stability of drug formulations. chemimpex.com

Contributions to Agrochemical Development

The utility of this compound also extends to the agrochemical sector. It is used as an intermediate in the development of agricultural chemicals, including the synthesis of non-mercury pesticides. zhishangchem.com Certain substituted benzyl (B1604629) alcohols have been investigated for their herbicidal properties, particularly in preventing the establishment of weeds like crabgrass. google.com This highlights the compound's potential in creating more effective and potentially safer agricultural products.

Applications in Advanced Material Science

In the realm of material science, this compound plays a role in the creation of advanced materials, most notably in the production of polymers.

This compound is utilized as a raw material in the preparation of polycarbonates, which are high-performance polymers with a wide range of applications. sigmaaldrich.comsigmaaldrich.comlookchem.com Polycarbonates are valued for their strength, durability, and transparency, finding use in automotive parts, electronic devices, and construction materials. lookchem.comrsc.org The compound is also used in the synthesis of other polymers and resins, contributing to the durability and performance of these materials. chemimpex.com Research has also explored the oligomerization of p-methylbenzyl alcohol to produce poly(phenylenemethylene). kpi.ua

Interactive Data Tables

Properties of this compound

| Property | Value | Source |

| Molecular Formula | C8H10O | innospk.comchemimpex.com |

| Molecular Weight | 122.16 g/mol | sigmaaldrich.com |

| Appearance | White crystalline powder/needles | innospk.comchemimpex.com |

| Melting Point | 59-61 °C | innospk.comsigmaaldrich.com |

| Boiling Point | 217 °C | chemimpex.comsigmaaldrich.com |

| CAS Number | 589-18-4 | innospk.comsigmaaldrich.com |

Synonyms for this compound

| Synonym |

| (4-Methylphenyl)methanol |

| p-Tolylmethanol |

| p-Toluyl alcohol |

| 4-Tolyl carbinol |

| (4-Tolyl)methanol |

| 4-Methylbenzenemethanol |

Referenced from sources innospk.comcymitquimica.comsigmaaldrich.comnih.gov

Dye Intermediates for Textile and Coloring Industries

This compound serves as a significant intermediate in the synthesis of certain dyes. ontosight.aichemicalbook.com While not a dye itself, its chemical structure is a precursor in the manufacturing of various colorants. The textile industry utilizes derivatives of this compound in dyeing processes. For instance, it can be used as a wool dyeing auxiliary. zhishangchem.com The production of certain dyes involves the chemical modification of this compound to create more complex molecules with chromophoric (color-bearing) properties.

The conversion of this compound to 4-methylbenzaldehyde is a key step in this context, as the aldehyde is a direct precursor to various dyes and pigments. lookchem.comfishersci.ca Research has explored efficient methods for this oxidation reaction, including electrochemical processes, to produce high yields of the aldehyde for industrial use. researchgate.net

Relevance in Environmental Chemistry and Biochemistry

The environmental fate and biochemical interactions of this compound are areas of active investigation. As a xenobiotic compound, its metabolic pathways in organisms are of interest. nih.gov Studies have shown that it can be a metabolite of other compounds and has been detected in certain natural products like Vitis vinifera (the common grapevine). nih.gov

From an environmental perspective, understanding the biodegradability and potential for bioaccumulation of this compound is crucial. Its estimated bioconcentration factor (BCF) in fish is low, suggesting a low potential for accumulation in aquatic organisms. echemi.com The compound is expected to have very high mobility in soil, which is an important consideration for potential groundwater contamination. guidechem.comechemi.com

In the realm of green chemistry, efforts are being made to develop more environmentally friendly methods for the synthesis and application of this compound and its derivatives. This includes the use of water as a solvent and the development of catalytic systems that minimize waste and hazardous byproducts. researchgate.net For instance, photocatalytic methods are being explored for the conversion of p-xylene (B151628) to this compound, which could reduce the harmful effects of aromatic compounds. ebi.ac.uk

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H10O | ontosight.aiinnospk.comguidechem.com |

| Molecular Weight | 122.16 g/mol | ontosight.ainih.gov |

| Appearance | White crystalline mass, needles, or crystals | lookchem.cominnospk.comchemicalbook.com |

| Melting Point | 59-61 °C | lookchem.cominnospk.comchemicalbook.com |

| Boiling Point | 217-220 °C | ontosight.aiinnospk.comchemicalbook.com |

| Density | ~1.0 g/cm³ | innospk.com |

| Solubility | Soluble in ethanol (B145695), ether, and chloroform; slightly soluble in water | ontosight.ailookchem.comchemicalbook.com |

Synonyms for this compound

| Synonym | |

|---|---|

| p-Tolylmethanol | ontosight.aiinnospk.com |

| (4-Methylphenyl)methanol | ontosight.ainih.govinnospk.com |

| p-Toluyl alcohol | nih.govinnospk.com |

| Benzenemethanol, 4-methyl- | nih.gov |

| 4-(Hydroxymethyl)toluene | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

(4-methylphenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7-2-4-8(6-9)5-3-7/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMTDMTZBNYGUNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5025574 | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

P-methyl benzyl alcohol appears as needles or off-white crystalline powder. (NTP, 1992), White solid; [HSDB] White crystalline solid; [Alfa Aesar MSDS], Solid, White solid; Weak floral aroma | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

423 °F at 760 mmHg (NTP, 1992), 217 °C, 217.00 to 218.00 °C. @ 760.00 mm Hg | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 to 10 mg/mL at 70.7 °F (NTP, 1992), Very soluble in ether, ethanol, In water, 0.063 M (7,710 mg/L) at 25 °C, 7710 mg/L @ 25 °C (exp), Practically insoluble or insoluble in water, Soluble (in ethanol) | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2042/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.978 at 72 °F (NTP, 1992) - Less dense than water; will float, 0.978 g/cu cm at 22 °C | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.01 [mmHg], 0.053 mm Hg at 25 °C | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11178 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles from ligroin, White crystalline powder | |

CAS No. |

589-18-4, 31831-37-5 | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=589-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000589184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3992 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanol, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5025574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Xylene-α-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.191 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-methylbenzyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.764 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EXZ915A627 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

138 to 142 °F (NTP, 1992), 61.5 °C, 61 - 62 °C | |

| Record name | P-METHYL BENZYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20621 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 4-METHYLBENZYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7615 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 4-Methylbenzyl alcohol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041609 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthetic Methodologies and Chemical Transformations

Established and Novel Synthesis Routes for 4-Methylbenzyl Alcohol

A primary and well-established method for the synthesis of this compound is the reduction of its corresponding aldehyde, 4-methylbenzaldehyde (B123495). This transformation is commonly achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄). The reaction involves the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon of the aldehyde.

Sodium borohydride is a versatile and selective reagent for the reduction of aldehydes and ketones to their corresponding alcohols. masterorganicchemistry.comwikipedia.org The reaction is typically carried out in a protic solvent like methanol (B129727) or ethanol (B145695). wikipedia.orgchemguide.co.uk The process involves a two-step mechanism: the initial nucleophilic addition of the hydride to the carbonyl group, followed by protonation of the resulting alkoxide intermediate by the solvent to yield the primary alcohol. masterorganicchemistry.com While esters and amides are generally not reduced by NaBH₄ under standard conditions, this reagent is highly effective for the conversion of aldehydes like 4-methylbenzaldehyde to this compound. masterorganicchemistry.comwikipedia.org The use of sodium borohydride offers a convenient and efficient pathway for this synthesis. nih.gov

Photocatalytic methods present a promising and more environmentally sustainable route for the synthesis of this compound, often starting from p-xylene (B151628). These approaches utilize photocatalysts to drive the selective oxidation of the methyl group of p-xylene.

In several photocatalytic systems, this compound is formed as a key intermediate in the oxidation of p-xylene to more oxidized products like p-tolualdehyde and terephthalic acid. acs.orgacs.org For instance, an iron-based metal-organic framework (MIL-88B) supporting TiO₂ (P25) has been used as a photocatalyst. In this system, hydroxyl radicals (•OH), generated via an iron-Fenton-like process, act as the oxidizing species. acs.org The methyl group of p-xylene is activated, leading to the formation of this compound as an intermediate. acs.org This intermediate can then be further oxidized to p-tolualdehyde. acs.org The reaction conditions, including the choice of solvent and the presence of oxidizing agents like hydrogen peroxide, play a crucial role in the selectivity towards the alcohol. acs.orgmdpi.com Other studies have also reported the formation of this compound during the photooxidation of p-xylene using various carbonaceous materials as catalysts. researchgate.net

Electrosynthesis is gaining traction as a green and efficient alternative for the synthesis of benzylic alcohols, including this compound. These methods offer mild reaction conditions and avoid the need for stoichiometric chemical oxidants or reductants. chemrxiv.orgrsc.orgrsc.org

One emerging electrochemical approach involves the selective monooxygenation of benzylic C(sp³)–H bonds. For example, a continuous flow electrochemical method has been developed for the oxidation of alkylarenes. This process generates trifluoroacetate (B77799) esters which are then easily hydrolyzed to the corresponding benzylic alcohols. chemistryviews.org This technique demonstrates high site selectivity and is scalable. chemistryviews.org Another innovative electrochemical method is the direct hydroxylarylation of unactivated benzylic carbons through a paired electrolysis approach, which allows for the formation of sterically hindered alcohols under mild, open-air conditions without the need for external catalysts or mediators. chemrxiv.org While not explicitly starting from benzyl (B1604629) acetates to form the alcohol, these electrochemical methods highlight the potential for novel synthetic routes. For instance, the electrochemical carboxylation of benzyl alcohols to arylacetic acids has been successfully demonstrated, suggesting the possibility of reversible or related electrochemical transformations. jst.go.jp

Derivatization Reactions of the Hydroxymethyl Moiety

The hydroxyl group of this compound can readily undergo esterification reactions, with acetylation to form 4-methylbenzyl acetate (B1210297) being a common transformation. This can be achieved through various methods, including reaction with acetic anhydride (B1165640) or other acetylating agents.

Acetylation of alcohols can be carried out under catalyst- and solvent-free conditions using acetic anhydride. researchgate.netmdpi.com For benzyl alcohols, these reactions can achieve high conversions and selectivities for the corresponding acetylated products. researchgate.netmdpi.com The reaction temperature can influence the rate of conversion, with moderate heating often leading to complete conversion in a shorter time. researchgate.net Copper zirconium phosphate (B84403) nanoparticles have also been reported as an efficient heterogeneous catalyst for the acetylation of a wide range of alcohols and phenols, including benzylic alcohols, with acetic anhydride under solvent-free conditions. researcher.life Another method involves the use of a NaBH₄/Cu(dmg)₂ system in ethyl acetate for the acetylation of benzyl alcohol.

The selective oxidation of the hydroxymethyl group of this compound back to the corresponding carbonyl compound, 4-methylbenzaldehyde, is a fundamental transformation in organic synthesis. A variety of methods, including catalytic and photocatalytic approaches, have been developed to achieve this with high selectivity, avoiding over-oxidation to the carboxylic acid.

Numerous catalytic systems have been employed for the selective oxidation of benzylic alcohols. For instance, a DMSO/H₂O/I₂ system has been shown to cleanly oxidize benzylic alcohols to aromatic aldehydes. tandfonline.com Heterogeneous catalysts, such as palladium supported on aluminum oxy-hydroxide (Pd/AlO(OH)) nanoparticles, also facilitate the selective oxidation of benzylic alcohols to carbonyl compounds under mild conditions. researchgate.net Furthermore, single-atom catalysts, like cobalt single atoms on nitrogen-doped carbon (Co₁/NC), have demonstrated excellent performance with high conversion and selectivity for the oxidation of benzyl alcohol to benzaldehyde (B42025). rsc.org

Alkylation and Olefination Reactions

Alkylation Reactions:

This compound can serve as an alkylating agent in Friedel-Crafts type reactions, where the hydroxyl group is activated by a catalyst to form a carbocation, which then reacts with an aromatic substrate. The presence of the electron-donating methyl group on the aromatic ring of this compound facilitates the formation of the benzylic carbocation, enhancing its reactivity in these processes.

Various catalysts have been employed to promote the alkylation of arenes with benzyl alcohols. For instance, a combination of [Ir(COD)Cl]2 and SnCl4 has been shown to be an efficient catalytic system for the alkylation of arenes with a range of benzyl alcohols, including substituted derivatives. Research has also demonstrated the use of heterogeneous catalysts, such as hierarchical H-beta zeolite, for the benzylation of arenes with benzyl alcohol, highlighting the influence of catalyst porosity and reactant molecule size on the reaction efficiency. The reaction activities of different aromatic substrates in these zeolite-catalyzed benzylations were found to follow the order: benzene (B151609) > toluene (B28343) > p-xylene > mesitylene, a trend attributed to the steric effects and the relative adsorption efficiency of the aromatic molecules on the zeolite surface.

A study on the electrophilic substitution of toluene with benzyl alcohol using a synthesized solid acid catalyst reported a high conversion of over 99% with approximately 80% selectivity towards the methyl diphenylmethane (B89790) product. This underscores the potential of solid acid catalysts in promoting such alkylation reactions.

| Arene | Catalyst | Conditions | Product | Yield/Conversion |

|---|---|---|---|---|

| Toluene | [Ir(COD)Cl]2/SnCl4 | Not specified | Methyl diphenylmethane derivatives | High yields |

| Benzene | Hierarchical H-beta Zeolite | 353 K, 10 min | Diphenylmethane | 98% conversion, 90% yield |

| Toluene | Solid Acid Catalyst | Not specified | Methyl diphenylmethane | >99% conversion |

Olefination Reactions:

Olefination reactions, which involve the formation of a carbon-carbon double bond, can be achieved from this compound, typically after its oxidation to the corresponding aldehyde, 4-methylbenzaldehyde. The Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction are two prominent methods for this transformation. wikipedia.orgorganic-chemistry.org

The Wittig reaction utilizes a phosphorus ylide to convert aldehydes or ketones into alkenes. libretexts.org The stereochemical outcome of the Wittig reaction is influenced by the nature of the ylide; stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons reaction, a modification of the Wittig reaction, employs phosphonate (B1237965) carbanions. wikipedia.org These reagents are generally more nucleophilic than the corresponding phosphorus ylides and often provide excellent (E)-selectivity in the olefination of aldehydes. A key advantage of the HWE reaction is that the phosphate byproduct is water-soluble, simplifying product purification. alfa-chemistry.com

For example, the synthesis of 4-methylstyrene (B72717) can be envisioned through the olefination of 4-methylbenzaldehyde, which is accessible via the oxidation of this compound.

| Starting Material (from this compound) | Reaction | Reagents | Product | Key Features |

|---|---|---|---|---|

| 4-Methylbenzaldehyde | Wittig Reaction | Phosphorus Ylide (e.g., Ph3P=CH2) | 4-Methylstyrene | Stereoselectivity depends on ylide stability. organic-chemistry.org |

| 4-Methylbenzaldehyde | Horner-Wadsworth-Emmons Reaction | Phosphonate Carbanion (e.g., (EtO)2P(O)CH2Na) | (E)-alkenes (typically) | Excellent (E)-selectivity, water-soluble byproduct. wikipedia.orgalfa-chemistry.com |

Functionalization of the Aromatic Ring

Cyclopropylation Reactions for Sterically Hindered Derivatives

The introduction of a cyclopropyl (B3062369) group onto the aromatic ring of this compound or its derivatives can lead to sterically hindered molecules with unique properties. A common strategy for the synthesis of aryl cyclopropanes involves the cyclopropanation of a corresponding styrene (B11656) derivative. Therefore, a synthetic route to cyclopropyl derivatives of this compound would likely involve an initial olefination step to form a substituted 4-methylstyrene, followed by a cyclopropylation reaction.

The Simmons-Smith reaction is a well-established method for the cyclopropanation of alkenes. wikipedia.orgnih.gov This reaction typically involves the use of an organozinc carbenoid, such as that generated from diiodomethane (B129776) and a zinc-copper couple, to stereospecifically add a methylene (B1212753) group across the double bond. wikipedia.org The reaction is known to be effective for a wide range of alkenes, including those that are activated by electron-donating groups. wikipedia.org

For instance, a derivative of this compound could first be converted to a styrene derivative via a Wittig or HWE reaction. Subsequent treatment of this alkene with a Simmons-Smith reagent would be expected to yield the desired cyclopropylated product. While direct cyclopropylation of the aromatic ring of this compound is less common, methods for the synthesis of cyclopropyl arenes from benzyl alcohols have been explored, suggesting potential alternative routes.

| Substrate (derived from this compound) | Reaction | Reagents | Product Type | Key Features |

|---|---|---|---|---|

| Substituted 4-Methylstyrene | Simmons-Smith Reaction | CH2I2, Zn-Cu couple or Et2Zn | Cyclopropyl derivative | Stereospecific addition to the double bond. wikipedia.orgnih.gov |

Investigation of Substituent Effects on Reactivity (e.g., Electron-Donating/Withdrawing Groups)

The reactivity of this compound and its derivatives is significantly influenced by the electronic nature of substituents on the aromatic ring. The Hammett equation provides a quantitative means to assess these effects by correlating reaction rates or equilibrium constants with substituent constants (σ). niscpr.res.in

In reactions where a positive charge develops in the transition state at the benzylic position, such as in SN1-type reactions or certain oxidation reactions, electron-donating groups (EDGs) on the aromatic ring accelerate the reaction rate. researchgate.netlibretexts.org The methyl group in this compound is an electron-donating group, which stabilizes the formation of a benzylic carbocation intermediate. Conversely, electron-withdrawing groups (EWGs) destabilize such an intermediate and therefore decrease the reaction rate. researchgate.net

Kinetic studies on the oxidation of a series of substituted benzyl alcohols have demonstrated this principle. For example, in the oxidation of benzyl alcohols by various oxidizing agents, a negative value for the reaction constant (ρ) in the Hammett plot is often observed. asianpubs.orgorientjchem.org This negative ρ value indicates that the reaction is favored by electron-donating substituents. The order of reactivity for the oxidation of para-substituted benzyl alcohols is typically p-OCH₃ > p-CH₃ > H > p-Cl > p-NO₂. orientjchem.org This trend clearly illustrates that electron-releasing groups enhance the rate of oxidation, while electron-withdrawing groups retard it. orientjchem.org

Some studies have reported non-linear Hammett plots for the oxidation of benzyl alcohols, which can be interpreted as a change in the rate-determining step or the operation of the substituent effect on multiple steps of the reaction mechanism.

| Reaction Type | Effect of Electron-Donating Groups (e.g., -CH₃, -OCH₃) | Effect of Electron-Withdrawing Groups (e.g., -Cl, -NO₂) | Hammett Reaction Constant (ρ) | Rationale |

|---|---|---|---|---|

| SN1-type Reactions | Accelerate reaction rate | Decelerate reaction rate | Negative | Stabilization of the benzylic carbocation intermediate. researchgate.netlibretexts.org |

| Oxidation (e.g., with dichromate) | Accelerate reaction rate | Decelerate reaction rate | Negative | Stabilization of a positive charge developing in the transition state. asianpubs.orgorientjchem.org |

Catalytic Transformations and Mechanistic Elucidation

Homogeneous Catalysis involving 4-Methylbenzyl Alcohol as Substrate

The chemoselective alkylation and olefination of alkylnitriles with alcohols can be achieved using a binuclear rhodium complex, with the reaction outcome controlled simply by the reaction atmosphere. nih.gov Under an argon atmosphere, the reaction proceeds via a hydrogen-borrowing pathway to yield the alkylated product. nih.govliv.ac.uk Conversely, under an oxygen atmosphere, an aerobic dehydrogenation pathway is favored, leading to the formation of the olefinated product. nih.govliv.ac.uk

In a model reaction, this compound and 2-phenylacetonitrile (B1602554) were used as substrates to investigate the catalytic activity. liv.ac.uk The active rhodium catalyst first dehydrogenates the alcohol to produce a rhodium hydride intermediate and an aldehyde. liv.ac.uk This aldehyde intermediate then undergoes condensation with the alkylnitrile, promoted by a base, to form an olefin intermediate through nucleophilic addition and dehydration. liv.ac.uk

Under an argon atmosphere, the rhodium hydride intermediate facilitates the conjugate reduction of the alkene intermediate, yielding the monoalkylated product. nih.govliv.ac.uk However, when the reaction is conducted under an oxygen atmosphere, the rhodium-hydride intermediate is intercepted by oxygen, shifting the reaction pathway towards dehydrogenative coupling and resulting in the olefin product as the major product. liv.ac.uk

Table 1: Rhodium-Catalyzed Reaction of this compound and 2-Phenylacetonitrile liv.ac.uk

| Product | Atmosphere | Catalyst (mol%) | Base (equivalent) | Yield (%) |

|---|---|---|---|---|

| Monoalkylated | Argon | 0.5 | 0.5 | 93 |

The aerobic oxidation of this compound to 4-methylbenzaldehyde (B123495) can be effectively mediated by a palladium acetate (B1210297)/triethylamine (Pd(OAc)₂/Et₃N) catalytic system. sciforum.net This method is notable for its mild reaction conditions, proceeding at room temperature without the need for an oxygen or air stream, or activated molecular sieves. sciforum.net

The reaction mechanism for palladium-catalyzed aerobic oxidation of alcohols can follow two main pathways. researchgate.net One pathway involves the reaction of Pd(0) with dioxygen to form a peroxo-Pd(II) species, which then reacts with a Brønsted acid to generate a Pd(II) species that facilitates the alcohol oxidation. researchgate.net An alternative mechanism involves an active Pd(II) species throughout the catalytic cycle. researchgate.net Here, a Pd(II)-alkoxide complex undergoes β-hydride elimination to form a Pd(II)-hydride intermediate, which then reacts with dioxygen to form a Pd(II)-hydroperoxide species, ultimately regenerating the active catalyst. researchgate.net Kinetic studies on similar systems have shown that at low ligand concentrations, the formation of the Pd-alkoxide is often the rate-limiting step, while at higher concentrations, β-hydride elimination becomes rate-determining. nih.gov The reduction of Pd(II) to Pd(0) by alcohols can also occur, leading to the formation of palladium nanoparticles that are active in the aerobic oxidation. mdpi.com

Research has shown that the conversion percentage is dependent on both temperature and time. sciforum.net In a specific study, the addition of Et₃N to the reaction medium resulted in a 76% conversion of this compound to 4-methylbenzaldehyde after 16 hours. sciforum.net

Table 2: Palladium-Mediated Aerobic Oxidation of this compound sciforum.net

| Catalyst System | Additive | Conversion (%) | Time (h) |

|---|

In the study of iron-catalyzed hydrogenation of aldehydes, this compound has been utilized as a potential intermolecular trapping agent to elucidate the reaction mechanism. epa.gov The reaction of an iron hydride complex with benzaldehyde (B42025) in the presence of this compound was investigated. epa.gov The results showed that initially, only the iron complex of the newly formed benzyl (B1604629) alcohol was produced. epa.gov This suggests that the reduction of the aldehyde by the iron hydride is faster than the ligand exchange with the surrounding alcohol.

This observation is crucial in understanding the mechanism of iron-catalyzed hydrogenation. It supports a pathway where the transfer of a proton from the hydroxyl group and a hydride from the iron to the aldehyde occurs in a concerted manner. epa.gov The use of this compound as a trapping agent helps to probe the nature of the intermediates and the sequence of events in the catalytic cycle.

The broader context of iron-catalyzed reactions involving alcohols often utilizes the "borrowing hydrogen" or "hydrogen autotransfer" methodology. nih.govcardiff.ac.ukacs.org In this process, an alcohol is temporarily oxidized to an aldehyde or ketone, which then participates in a subsequent reaction, followed by the reduction of the intermediate back to an alcohol by the initially "borrowed" hydrogen. nih.govcardiff.ac.ukacs.org

The dehydrogenation of alcohols to produce carbonyl compounds is a significant transformation in organic synthesis. dtu.dk While this field has been historically dominated by precious metal catalysts, there is a growing interest in developing catalysts based on more earth-abundant elements, including lanthanides. dtu.dk

Lanthanum-based catalysts have been explored for various catalytic transformations. For instance, a Pd-doped La-BDC (benzene-1,4-dicarboxylate) MOF has been investigated for the N-benzylation of amines, a reaction that proceeds via a borrowing hydrogen mechanism initiated by the dehydrogenation of the alcohol. researchgate.net This indicates the potential of lanthanide-based systems to facilitate the initial alcohol dehydrogenation step.

The general mechanism for the dehydrogenation of primary alcohols involves the removal of a hydrogen molecule to form an aldehyde. youtube.com This process is a key step in "borrowing hydrogen" or "hydrogen autotransfer" reactions, where the in-situ generated aldehyde can then react with other substrates. nih.gov While specific studies focusing solely on lanthanum complex catalysis for the simple dehydrogenation of this compound are not detailed in the provided context, the involvement of lanthanide-based materials in related hydrogen transfer reactions underscores their potential in this area.

Heterogeneous Catalysis and Surface Phenomena

The N-alkylation of primary amides with alcohols, such as this compound, can be efficiently achieved through a synergistic cascade catalysis system employing immobilized Au/Pd bimetallic nanoparticles and a Lewis acid co-catalyst. nih.gov This process operates via a hydrogen autotransfer, or "borrowing hydrogen," mechanism. nih.govthieme-connect.com

A comparison of reaction profiles with and without the Lewis acid demonstrates a significant rate acceleration in its presence. For instance, when Ba(OTf)₂ was included in the reaction of an amide with this compound, the formation of the desired N-alkylated product was accelerated by a factor of four to five. nih.gov The heterogeneous nature of the catalyst allows for its recovery and reuse over multiple cycles without significant loss of activity. nih.gov

Table 3: Effect of Lewis Acid on Hydrogen Autotransfer Reaction nih.gov

| Co-catalyst | Substrate | Product Formation (relative rate) |

|---|---|---|

| None | This compound | 1 |

Supported Metal Catalysts in Oxidation Reactions (e.g., PdOx/CeO2-NR, Ru-based Systems)

Supported metal catalysts are widely employed for the aerobic oxidation of alcohols due to their high efficiency and reusability. Palladium and ruthenium-based catalysts have shown particular promise in the selective oxidation of this compound.

Palladium oxide supported on ceria nanorods (PdOx/CeO2-NR) has been demonstrated as an effective catalyst for the solvent-free aerobic oxidation of various benzyl alcohol derivatives. researchgate.netresearchgate.net In the case of this compound, the presence of an electron-donating group (the methyl group) on the aromatic ring enhances the substrate's reactivity. researchgate.netnih.gov Under solvent-free conditions at 100°C with a continuous air flow, the PdOx/CeO2-NR catalyst achieved a 66% conversion of this compound with an 81% selectivity towards the corresponding 4-methylbenzaldehyde. researchgate.netnih.gov The strong interaction between the highly dispersed palladium oxide particles and the ceria nanorod support is crucial for the catalyst's activity and selectivity. researchgate.netresearchgate.net

Ruthenium-based systems also exhibit excellent catalytic activity for the aerobic oxidation of this compound. A reusable organic-inorganic hybrid ruthenium catalyst (HB-Ru) has been shown to effectively catalyze the oxidation of this compound to p-tolualdehyde with high yield. researchgate.net In an oxygen atmosphere, the HB-Ru catalyst (5 mol%) afforded a 97% yield of p-tolualdehyde without the need for additives. researchgate.net Furthermore, ruthenium supported on alumina (B75360) (Ru(OH)x/Al2O3) is a powerful and recyclable catalyst for the selective aerobic oxidation of a wide range of alcohols, including benzylic alcohols. researchgate.net

| Catalyst | Reaction Conditions | Conversion (%) | Selectivity (%) | Product |

|---|---|---|---|---|

| PdOx/CeO2-NR | Solvent-free, 100°C, air flow | 66 | 81 | 4-Methylbenzaldehyde |

| HB-Ru | O2 atmosphere, 5 mol% catalyst | - | 97 (Yield) | p-Tolualdehyde |

Magnetic Catalysts in N- and C-Alkylation Reactions

Magnetically separable catalysts offer a practical and sustainable approach to organic synthesis, allowing for easy recovery and reuse of the catalyst. Iron oxide nanoparticles, such as magnetite (Fe3O4) and manganese ferrite (B1171679) (MnFe2O4), have emerged as effective catalysts for N- and C-alkylation reactions using alcohols as alkylating agents. researchgate.netmdpi.com

These magnetic catalysts act as soft Lewis acids and have demonstrated high catalytic activity and stability in the alkylation of amines and indoles with substituted benzyl alcohols. mdpi.com The presence of both Fe(II) and Fe(III) species on the surface of the magnetic catalysts is considered essential for their activity. mdpi.com For instance, MnFe2O4 nanoparticles have been successfully employed for the C3-alkylation of indoles with various benzyl alcohols under solvent-free conditions. researchgate.net While specific data for this compound is not always detailed, the broad substrate scope including other substituted benzyl alcohols suggests its applicability. researchgate.net Similarly, Fe3O4 nanostructures have been shown to promote N- and C-alkylation reactions under green and mild conditions in air, yielding a diverse range of products in moderate to high yields. mdpi.com

| Benzyl Alcohol Derivative | Product Yield (%) |

|---|---|

| 2-Methylbenzyl alcohol | 87 |

| 3-Methylbenzyl alcohol | Quantitative |

| 4-Chlorobenzyl alcohol | 87 |

| 3-Chlorobenzyl alcohol | 80 |

Photocatalysis and Photoredox Mechanisms

Photocatalysis represents a green and sustainable approach to organic synthesis, utilizing light energy to drive chemical transformations. The application of photocatalysis to the oxidation of this compound has been an area of active research, with various methods being developed that operate under mild conditions.

UV Light Promoted 'Metal'/'Additive'-free Oxidation of Alcohols

The selective oxidation of primary and secondary alcohols can be achieved under 'metal-free' and 'additive-free' conditions using UV light. acs.orgchalmers.se In this process, a variety of aromatic, heteroaromatic, and alicyclic alcohols have been successfully transformed into their corresponding carbonyl compounds. acs.org Mechanistic studies have highlighted the crucial role of both the alcohol substrate and the solvent, typically dimethyl sulfoxide (B87167) (DMSO), in the generation of the superoxide (B77818) radical, which is a key intermediate in the transformation. acs.orgchalmers.se This method also underscores the role of atmospheric air as the oxidant. acs.org The electron-donating ability of substituted benzyl alcohols, including this compound, has been investigated to gain deeper insight into the reaction mechanism. acs.org

Visible Light Driven Cascade Reactions for Controllable Benzyl Oxidation

Visible light-driven photocatalysis offers an even more sustainable alternative by utilizing a broader spectrum of solar energy. A notable example is the one-pot photocatalytic conversion of p-xylene (B151628) to this compound. deu.edu.tr This cascade reaction is driven by directed charge transfer over a VS-Zn0.5Cd0.5S/graphene oxide (GO) photocatalyst. deu.edu.tr Theoretical calculations indicate that sulfur vacancies on the catalyst surface are critical for the adsorption and activation of O2, leading to the generation of superoxide radicals and singlet oxygen. deu.edu.tr The accelerated transfer of photogenerated electrons to the graphene oxide component facilitates the subsequent hydrogenation of the aldehyde intermediate to this compound, preventing its over-oxidation to the carboxylic acid. deu.edu.tr This controlled oxidation under mild conditions provides a greener alternative to traditional chemical methods. deu.edu.tr

Mechanistic Insights into C-H Activation and Product Inhibition in Photo-oxidation

Understanding the mechanism of photo-oxidation is crucial for optimizing catalyst design and reaction conditions. In the photocatalytic oxidation of p-xylene to p-tolualdehyde, the intermediate product, this compound, is formed through the oxidation of the methyl group by hydroxyl radicals. mdpi.com The C–H bond of the methyl group is activated by photogenerated holes (h+), followed by oxidation with •OH. mdpi.com The resulting this compound can then form hydrogen bonds with the surface hydroxyl groups of the catalyst. mdpi.com This interaction facilitates the selective adsorption of the intermediate and its subsequent oxidation to the aldehyde. mdpi.com

Product inhibition can be a significant challenge in catalytic oxidations. In the gold-catalyzed aerobic oxidation of benzyl alcohol, it has been observed that benzoic acid, an over-oxidation product, can act as an inhibitor. acs.org This inhibition is attributed to the strong adsorption of the acid onto the catalyst surface, which blocks active sites and prevents further reaction of the alcohol. acs.org While not specifically detailed for this compound photo-oxidation, it is a plausible mechanism to consider, where the accumulation of 4-methylbenzoic acid could potentially inhibit the catalyst's activity. The selectivity of the photocatalytic oxidation of substituted benzyl alcohols is influenced by the electronic properties of the substituent. For instance, in the oxidation of 4-substituted benzyl alcohols over a TiO2 photocatalyst, a high conversion and selectivity to the corresponding aldehydes were observed.

Mechanistic Investigations of Reactions

A deeper understanding of the reaction mechanisms involved in the catalytic transformations of this compound is essential for the development of more efficient and selective processes. Mechanistic studies often involve a combination of kinetic analysis, spectroscopic techniques, and theoretical calculations.

In the photocatalytic oxidation of benzyl alcohol derivatives, the reaction is often initiated by the generation of a radical cation of the alcohol. acs.org Under UV light irradiation, benzyl alcohol in the presence of DMSO can be transformed into its corresponding radical cation, with the simultaneous reduction of oxygen from the air to generate the superoxide radical anion. acs.org

Kinetic studies of the oxidation of substituted benzyl alcohols can provide valuable information about the rate-determining step and the influence of electronic effects. For example, in the oxidation of 4-methoxybenzyl alcohol under phase transfer catalysis conditions, the reaction was found to be first-order with respect to the concentration of the co-catalyst. researchgate.net The activation energy for this reaction was determined to be 18.77 kcal/mol. researchgate.net

In the context of supported metal catalysts, the mechanism of aerobic alcohol oxidation often involves the activation of both the alcohol and molecular oxygen on the catalyst surface. For the PdOx/CeO2-NR catalyst, it is hypothesized that a Pd(0)/PdOx redox couple is formed during the reaction, which is more reactive and stable under the reaction conditions. researchgate.net

For photocatalytic systems, the mechanism involves the generation of electron-hole pairs upon light irradiation. In the case of the VS-Zn0.5Cd0.5S/GO photocatalyst for the conversion of p-xylene, anisotropic charge transport driven by a built-in electric field promotes the separation of electrons and holes, which is crucial for the multi-step cascade reaction. deu.edu.tr The photogenerated holes are responsible for the activation of the C-H bond in the methyl group of p-xylene. mdpi.com

Role of Reactive Intermediates (e.g., Superoxide Radical, Carbocation Formation, Metal Hydrides)

The transformation of this compound often proceeds through highly reactive, transient species that dictate the reaction pathway and final product distribution.

Superoxide and Hydroxyl Radicals: In aerobic oxidation reactions, molecular oxygen is often employed as a green oxidant. Its activation can lead to the formation of superoxide radicals (O₂⁻), which participate in the oxidation of the alcohol. acs.org However, controlling selectivity can be challenging. Alternative strategies have focused on generating other reactive oxygen species. For instance, in the photocatalytic oxidation of p-xylene, this compound is a key intermediate. acs.org In this system, hydroxyl radicals (•OH), generated from an iron-Fenton-like process, act as the primary oxygen donors, activating the C-H bonds of the methyl group. acs.org The use of •OH has been shown to offer superior selectivity compared to pathways involving superoxide radicals. acs.org Studies on the analogous benzyl alcohol have also highlighted the role of hydroxyl radicals in initiating oxidation by abstracting a hydrogen atom. chemrxiv.org

Carbocation Formation: Under acidic conditions, the hydroxyl group of this compound can be protonated, forming a good leaving group (water). Subsequent loss of water generates a relatively stable secondary benzylic carbocation (4-methylbenzyl cation). masterorganicchemistry.com This carbocationic intermediate is susceptible to nucleophilic attack or elimination, leading to various products. This pathway is analogous to the cleavage of 4-methoxybenzyl (PMB) esters, which proceeds through the loss of the 4-methoxybenzyl carbocation. nih.gov The formation of a carbocation intermediate is also observed in the reaction of certain alcohols with diazoalkanes, where direct protonation of the diazo compound by the alcohol can occur. nih.gov

Metal Hydrides: In the context of acceptorless dehydrogenation reactions, metal hydride species are critical intermediates. dtu.dkdtu.dk In these catalytic cycles, a metal-alkoxide complex is first formed from this compound. This complex then undergoes β-hydride elimination, transferring a hydride ion (H⁻) to the metal center to form a metal hydride species and releasing the corresponding aldehyde (4-methylbenzaldehyde). dtu.dkdtu.dk This metal hydride intermediate is key to the subsequent evolution of hydrogen gas, which regenerates the active catalyst, completing the cycle. dtu.dk This mechanism avoids the need for external oxidants, making it an atom-economical pathway.

| Reactive Intermediate | Formation Context | Role in Transformation |

| Hydroxyl Radical (•OH) | Photocatalysis (e.g., iron-Fenton process) | Acts as a potent oxygen donor, initiating oxidation. acs.org |

| Superoxide Radical (O₂⁻) | Aerobic oxidation with O₂ | Functions as an oxidant, though can be less selective. acs.org |

| 4-Methylbenzyl Carbocation | Acid-catalyzed reactions | Acts as an electrophilic intermediate for substitution or elimination. masterorganicchemistry.com |

| Metal Hydride Species | Acceptorless dehydrogenation | Serves as a temporary store for hydride, leading to H₂ evolution and catalyst regeneration. dtu.dkdtu.dk |

Proton and Hydride Transfer Pathways

The movement of protons (H⁺) and hydride ions (H⁻) is fundamental to the catalytic conversion of this compound. These transfers can occur through various concerted or stepwise mechanisms.

In many enzymatic and biomimetic systems, proton transfer is a crucial step. For instance, in the oxidation of benzyl alcohol by benzyl alcohol dehydrogenase, specific amino acid residues like histidine are proposed to act as a general base, accepting a proton from the alcohol's hydroxyl group during catalysis. nih.gov In non-enzymatic reactions, the solvent or other molecules can facilitate proton transfer. Alcohols themselves can act as "proton shuttles," where the product alcohol facilitates the transfer of a proton in a six-membered cyclic transition state, a mechanism proposed in Morita Baylis–Hillman reactions. nih.gov

Hydride transfer is the hallmark of many reduction and oxidation reactions. In acceptorless dehydrogenation catalysis, a "metal-ligand cooperative" pathway is often invoked. dtu.dk This mechanism involves an outer-sphere pathway where the proton from the alcohol's hydroxyl group is transferred to a basic site on the ligand, while the hydride from the α-carbon is concurrently transferred to the metal center. dtu.dk This concerted transfer avoids the formation of high-energy intermediates and provides an efficient route for dehydrogenation. The reverse process, hydride transfer from a reducing agent like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) to a carbonyl, is a classic method for alcohol synthesis. libretexts.org

| Transfer Pathway | Description | Catalytic Context |

| Proton Transfer | Movement of H⁺ from the hydroxyl group to a base (catalyst, solvent). | Essential for activating the alcohol for oxidation or other transformations. nih.gov |

| Hydride Transfer | Movement of H⁻ from the α-carbon to an acceptor (e.g., metal center). | A key step in dehydrogenation to form an aldehyde. dtu.dk |

| Proton Shuttle | A molecule (e.g., another alcohol) facilitates proton movement between sites. | Can lower the activation energy for proton transfer steps. nih.gov |

| Metal-Ligand Cooperation | Concerted transfer of a proton to the ligand and a hydride to the metal. | An efficient outer-sphere mechanism in acceptorless dehydrogenation. dtu.dk |

Influence of Solvent and Atmosphere on Chemoselectivity

The choice of solvent and the composition of the gaseous atmosphere are critical parameters that can steer the reaction of this compound toward a desired product, a phenomenon known as chemoselectivity.

The solvent can influence reaction rates and selectivity through polarity, proticity, and its ability to stabilize intermediates or dissolve reactants. A notable example is the photocatalytic conversion of p-xylene to p-tolualdehyde, where this compound is an intermediate. The introduction of water into the acetonitrile (B52724) solvent system was found to be crucial for achieving near-100% selectivity for the aldehyde product. acs.org The presence of water promotes the stable generation of hydroxyl radicals and facilitates the formation of hydrogen bonds between the hydroxyl group of the intermediate this compound and the catalyst surface. acs.org This hydrogen bonding enhances the selective adsorption of the alcohol and prevents its subsequent overoxidation to 4-methylbenzoic acid. acs.org In contrast, under anhydrous conditions, the selectivity is significantly lower. acs.org

The reaction atmosphere dictates the available oxidants and can fundamentally alter the reaction mechanism. The use of an oxygen (O₂) atmosphere is common for aerobic oxidation reactions. rsc.org In these systems, O₂ can act as the terminal oxidant, accepting electrons to generate reactive species like superoxide radicals and reoxidizing the reduced catalyst. acs.orgresearchgate.net However, controlling the extent of oxidation can be difficult, often leading to mixtures of aldehyde and carboxylic acid. acs.org By replacing the O₂ atmosphere with an inert one and using a different oxygen source, such as hydrogen peroxide, the formation of specific reactive intermediates like hydroxyl radicals can be favored, leading to higher chemoselectivity. acs.org

| Condition | Solvent | Atmosphere | Effect on this compound Transformation | Reference |

| High Selectivity | Acetonitrile/Water | Inert (with H₂O₂ as oxidant) | Promotes •OH formation and hydrogen bonding, preventing overoxidation to the acid. | acs.org |

| Low Selectivity | Acetonitrile (Anhydrous) | Inert (with H₂O₂ as oxidant) | Leads to overoxidation and reduced selectivity for the aldehyde. | acs.org |

| Aerobic Oxidation | Not specified | Oxygen (O₂) | O₂ acts as the oxidant, often leading to a mix of aldehyde and carboxylic acid. | rsc.org |

Computational and Theoretical Modeling of Reaction Mechanisms (e.g., Electronic Effects, Orbital Interactions)

Computational and theoretical chemistry provide powerful tools to investigate reaction mechanisms at a molecular level, offering insights that are often inaccessible through experimental methods alone. Techniques like Density Functional Theory (DFT) are used to model reaction pathways, calculate energy barriers, and understand the electronic structure of reactants, intermediates, and catalysts.

For the oxidation of p-xylene via the this compound intermediate, DFT calculations have been used to determine the Gibbs free energy profiles for different reaction pathways. These calculations supported the experimental findings that the hydroxyl radical-mediated oxidation is more favorable and selective than other routes. acs.org

Theoretical studies are also employed to understand the electronic properties of catalysts. For instance, DFT and Time-Dependent DFT (TD-DFT) calculations can be performed on metal complexes that catalyze benzyl alcohol oxidation. rsc.org These studies help to optimize molecular geometries, interpret spectroscopic data, and analyze the contribution of ligands to the redox properties of the complex, which is crucial for designing more efficient catalysts. rsc.org

Furthermore, computational models can predict the most likely reaction pathways by mapping the potential energy surface. In the reaction of the structurally similar 4-methyl aniline (B41778) with hydroxyl radicals, computational methods were used to calculate the reaction routes and rate constants, successfully identifying the major products under atmospheric conditions. mdpi.com Such computational approaches can elucidate the influence of electronic effects, such as the electron-donating nature of the methyl group on the aromatic ring of this compound, and analyze orbital interactions between the substrate and the catalyst that govern the reaction's progress.

Analytical and Spectroscopic Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of 4-Methylbenzyl alcohol, providing detailed information about the hydrogen and carbon environments within the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is fundamental for confirming the identity and structure of this compound. The spectrum provides distinct signals for each type of proton in the molecule, including those on the aromatic ring, the methylene (B1212753) group (-CH₂), the methyl group (-CH₃), and the hydroxyl group (-OH). The chemical shift (δ), splitting pattern (multiplicity), and integration of these signals allow for a complete assignment of the proton framework.

For instance, the aromatic protons typically appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene (B151609) ring. The benzylic methylene protons adjacent to the oxygen atom are deshielded and appear as a singlet, while the methyl protons also produce a singlet at a higher field. The hydroxyl proton often appears as a broad singlet, and its chemical shift can vary depending on the solvent and concentration. rsc.org

By observing changes in these characteristic signals, ¹H NMR is also employed to monitor the progress of chemical reactions involving this compound. For example, in an oxidation reaction to form 4-methylbenzaldehyde (B123495), the disappearance of the methylene singlet at ~4.6 ppm and the hydroxyl proton signal, coupled with the appearance of an aldehyde proton signal (~9-10 ppm), would indicate the conversion of the starting material.

Table 1: Representative ¹H NMR Data for this compound in CDCl₃

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic (2H) | 7.22-7.30 | Multiplet | - |

| Aromatic (2H) | 7.17 | Doublet | 7.9 |

| Methylene (-CH₂) | 4.64 | Singlet | - |

| Methyl (-CH₃) | 2.35 | Singlet | - |

| Hydroxyl (-OH) | 1.61 | Singlet (broad) | - |

Data sourced from The Royal Society of Chemistry. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal in the spectrum, allowing for the complete characterization of the carbon skeleton.